5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Description
This compound belongs to the pyrazole-4-carbonitrile family, characterized by a trifluoromethyl group at position 3 and a (3-methoxyphenyl)methylamino substituent at position 3. The pyrazole core is a versatile scaffold in medicinal and agrochemical research due to its ability to engage in hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3-methoxybenzylamine moiety may influence receptor binding or pharmacokinetic properties .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-21-13(11(7-18)12(20-21)14(15,16)17)19-8-9-4-3-5-10(6-9)22-2/h3-6,19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVFWQFTFTIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole Core : A five-membered ring containing two nitrogen atoms.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Methoxyphenyl Group : May contribute to receptor binding and activity modulation.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound has been tested against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays revealed moderate to high efficacy in inhibiting the growth of these pathogens, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound also shows promise as an anticancer agent. Pyrazole derivatives have been reported to inhibit key oncogenic pathways. For example, they have demonstrated inhibitory effects on:
- BRAF(V600E)
- EGFR
- Aurora-A Kinase
These targets are critical in various cancer types, making the compound a candidate for further development as an anticancer drug. In studies, specific analogs have shown significant tumor necrosis factor (TNF) inhibition, indicating anti-inflammatory and anticancer potential .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
- Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives similar to the compound under discussion:
- A study published in PubMed Central highlighted that certain pyrazole compounds exhibited notable anti-inflammatory activity by inhibiting cytokine release (TNF-α and IL-6) in vitro .
- Another research effort focused on the synthesis of pyrazole carboxamides, which showed promising results against Mycobacterium tuberculosis (H37Rv strain), indicating potential use in treating tuberculosis .
Table: Summary of Biological Activities
| Biological Activity | Target Pathway/Organism | Efficacy Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate |
| Antimicrobial | Escherichia coli | High |
| Anticancer | BRAF(V600E) | Significant |
| Anti-inflammatory | TNF-α Inhibition | High |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit notable antimicrobial properties. For instance, derivatives containing electron-withdrawing groups have shown enhanced activity against various bacteria and fungi. The presence of the trifluoromethyl group in the structure may contribute to increased lipophilicity, facilitating better membrane penetration and bioactivity. Studies have demonstrated that pyrazole derivatives can inhibit the growth of Mycobacterium smegmatis and other Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Antioxidant Properties
The antioxidant potential of pyrazole derivatives has also been explored. Compounds with similar structural features have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. The incorporation of methoxy groups has been linked to enhanced antioxidant activity due to their ability to donate electrons .
Drug Development
Central Nervous System Agents
The pyrazole scaffold is known for its ability to modulate neurotransmitter systems, particularly in developing agents targeting the central nervous system. Compounds with trifluoromethyl groups are often investigated for their effects on serotonin and dopamine receptors, which could lead to novel treatments for psychiatric disorders .
Anti-inflammatory Activity
Some studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The structural modifications, such as those present in 5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile, may enhance these effects, making it a candidate for further investigation in inflammatory disease models .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have indicated that modifications at various positions on the pyrazole ring can significantly influence potency and selectivity against target organisms or receptors .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
5-[4-(3-Methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 324009-16-7)
- Key Difference: Replaces the methylamino group with a piperazino-linked 3-methoxyphenyl group.
- Impact : The piperazine ring introduces two tertiary amines, enhancing hydrogen-bonding capacity and polarity. This increases molecular weight (365.36 vs. ~340 for the target compound) and may alter bioavailability .
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile ()
- Key Difference: Features a chloroacetyl group at position 1 and an amino group at position 4.
- Impact : The chloroacetyl group introduces electrophilic reactivity, enabling conjugation with nucleophiles (e.g., thiols in drug design). The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound .
Pyroxasulfone ()
- Structure : 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-isoxazole.
- Key Difference : Incorporates a sulfonylisoxazole moiety instead of the carbonitrile group.
- Impact : The sulfonyl group enhances herbicidal activity by inhibiting very-long-chain fatty acid synthesis. The difluoromethoxy group increases metabolic resistance, making it suitable as a pre-emergent herbicide .
Fipronil ()
- Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile.
- Key Difference : Contains a dichlorophenyl group and sulfinyl substituent.
- Impact: The sulfinyl group and electron-withdrawing chlorine atoms enhance insecticidal activity via GABA receptor antagonism.
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5)
- Key Difference: Substitutes the methylamino group with a 3-chlorophenylthio moiety.
- The chlorine atom may enhance halogen bonding in target interactions .
1,3,4-Oxadiazole Derivatives ()
- Examples : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole.
- Key Differences : Oxadiazole ring replaces the pyrazole-4-carbonitrile core.
- Impact : Higher melting points (77–114°C) due to rigid oxadiazole rings. Yields vary widely (27.7–83.3%), suggesting sensitivity to substituent steric effects during synthesis .
Pyrano[2,3-c]pyrazole Derivatives ()
- Example: 6-amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
- Key Difference: Fused pyranopyrazole system instead of a simple pyrazole.
- Lower molecular weight (270.26) may improve solubility .
Data Tables
Table 1: Structural and Physical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
